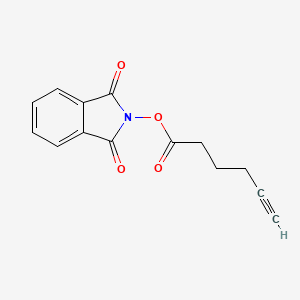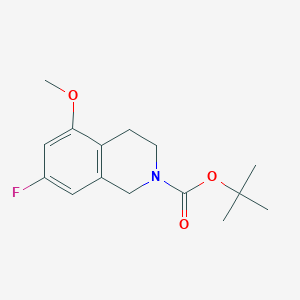
Tert-butyl 7-fluoro-5-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 7-fluoro-5-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a synthetic organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a tert-butyl ester group, a fluorine atom, and a methoxy group attached to the tetrahydroisoquinoline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-fluoro-5-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the fluorine atom: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Tert-butyl 7-fluoro-5-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced tetrahydroisoquinoline derivatives.
Substitution: Formation of substituted tetrahydroisoquinoline derivatives.
科学的研究の応用
Tert-butyl 7-fluoro-5-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and cancer.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of tert-butyl 7-fluoro-5-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Tert-butyl 7-chloro-5-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
Tert-butyl 7-fluoro-5-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
The presence of the fluorine atom and methoxy group in tert-butyl 7-fluoro-5-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate imparts unique chemical and biological properties, making it distinct from its analogs. These modifications can influence the compound’s reactivity, stability, and interaction with biological targets.
特性
分子式 |
C15H20FNO3 |
|---|---|
分子量 |
281.32 g/mol |
IUPAC名 |
tert-butyl 7-fluoro-5-methoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C15H20FNO3/c1-15(2,3)20-14(18)17-6-5-12-10(9-17)7-11(16)8-13(12)19-4/h7-8H,5-6,9H2,1-4H3 |
InChIキー |
OBVDGCRZGIOMRK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2OC)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



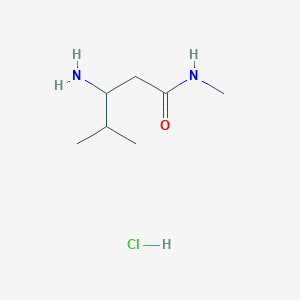
![7-amino-3H,4H-thieno[3,2-d]pyrimidin-4-onedihydrochloride](/img/structure/B13568893.png)
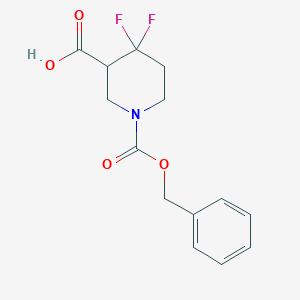
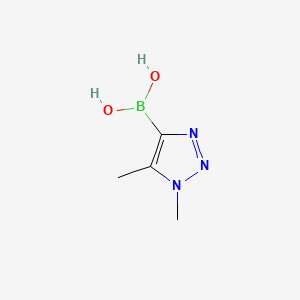
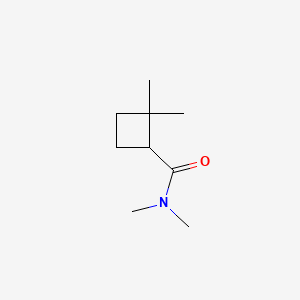
![Tert-butyl 7-[imino(methyl)oxo-lambda6-sulfanyl]-4-azaspiro[2.5]octane-4-carboxylate hydrochloride](/img/structure/B13568913.png)
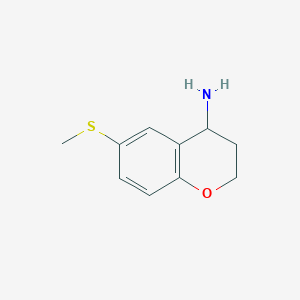
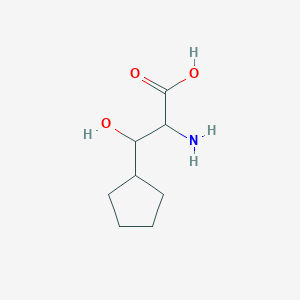

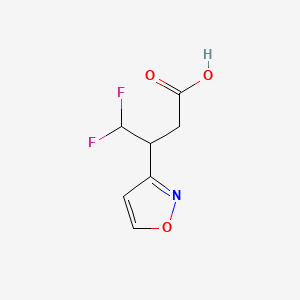
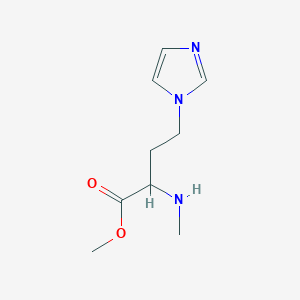
![3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13568949.png)
